![molecular formula C16H16N6OS B2925032 5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 2188202-83-5](/img/structure/B2925032.png)
5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Drug Development
1,2,3-Triazole derivatives are renowned for their therapeutic potential. They exhibit a wide range of biological activities, including antimicrobial , antiviral , antitubercular , anticancer , anticonvulsant , analgesic , antioxidant , anti-inflammatory , and antidepressant properties . The triazole ring mimics the peptide bond, making it a useful scaffold in drug design. It’s structurally versatile, allowing for the creation of novel bioactive molecules with improved efficacy and reduced side effects.
Organic Synthesis and Catalysis
In organic chemistry, triazole derivatives serve as organocatalysts . They facilitate a variety of chemical reactions due to their stability and ability to act as ligands, forming complexes with metals. This can accelerate reactions or enable new pathways for chemical synthesis, contributing to the development of new materials and compounds.
Agrochemical Research
Triazole compounds have applications in agriculture as well. They are used in the synthesis of agrochemicals , including fungicides and growth regulators . Their ability to inhibit the growth of harmful fungi while being safe for plants makes them valuable in protecting crops and improving yields.
Material Science
The triazole ring structure contributes to the field of materials science . Its incorporation into polymers can enhance the material properties such as thermal stability, mechanical strength, and chemical resistance. This makes triazole derivatives suitable for creating advanced materials for various industrial applications.
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions . They can form host-guest complexes, which have implications in the development of molecular sensors, drug delivery systems, and the design of novel nanomaterials.
Fluorescent Imaging and Chemical Biology
Triazole derivatives are also used in fluorescent imaging and chemical biology . They can be designed to bind specific biological targets and emit fluorescence, enabling the visualization of cellular processes and the study of biological systems at the molecular level.
Mécanisme D'action
Target of Action
Triazole derivatives have been known to show effective cytotoxic activity against various cancer cell lines
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could lead to changes in the enzyme’s function, potentially inhibiting its activity.
Result of Action
Given its potential cytotoxic activity , the compound could lead to cell death in cancer cells
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(10-1-4-14-15(7-10)19-24-18-14)22-11-2-3-12(22)9-13(8-11)21-6-5-17-20-21/h1,4-7,11-13H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJOZXEVOFJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
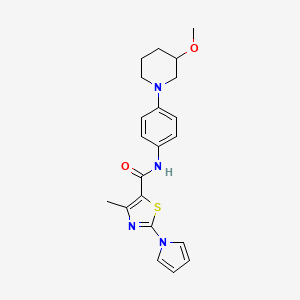
![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
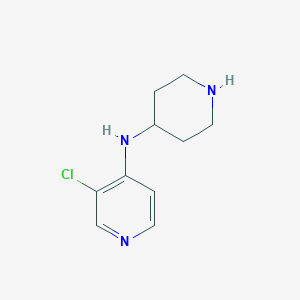
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
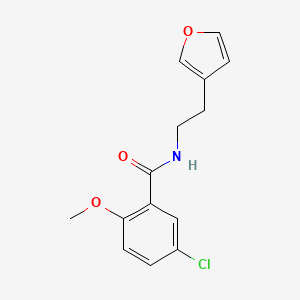
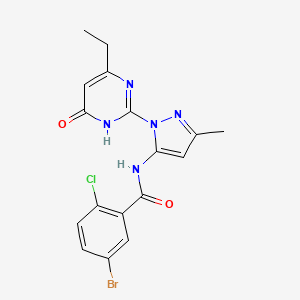
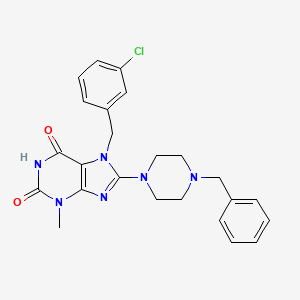
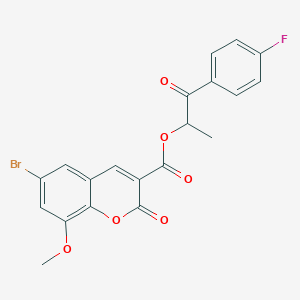
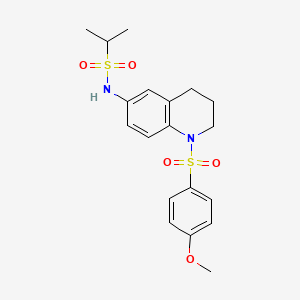

![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)
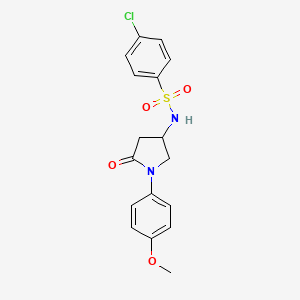
![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)